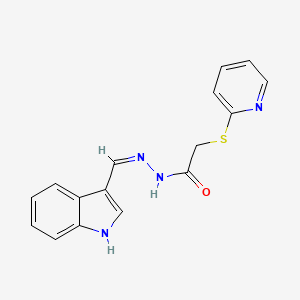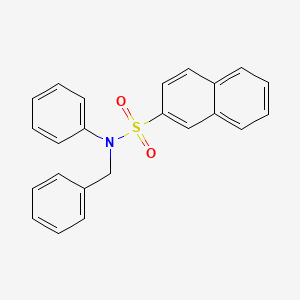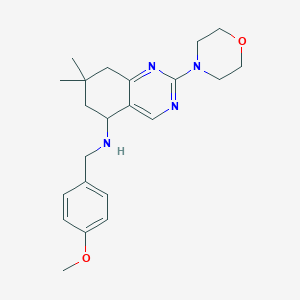
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide, also known as IPH, is a chemical compound with potential applications in scientific research. This compound is a hydrazide derivative of indole-3-carboxaldehyde and 2-(2-pyridinylthio)acetic acid. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied.
Mécanisme D'action
The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has also been found to inhibit the activity of STAT3, a transcription factor that plays a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in cells. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and antitumor properties. However, there are also some limitations to using N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to have potent anti-inflammatory and antitumor properties, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is the development of new synthetic methods for N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide and its derivatives. This could lead to the discovery of new compounds with improved properties and potential therapeutic applications. Finally, more research is needed to understand the mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide and its potential side effects, which could help to optimize its use in scientific research.
Méthodes De Synthèse
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide can be synthesized using several methods, including the condensation reaction between indole-3-carboxaldehyde and 2-(2-pyridinylthio)acetic acid hydrazide in the presence of a catalyst. Another method involves the reaction between indole-3-carboxaldehyde and 2-(2-pyridinylthio)acetic acid followed by hydrazinolysis. The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has also been achieved using microwave-assisted and ultrasound-assisted methods.
Applications De Recherche Scientifique
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and antitumor properties. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(11-22-16-7-3-4-8-17-16)20-19-10-12-9-18-14-6-2-1-5-13(12)14/h1-10,18H,11H2,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVVNKSRHKIEP-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-6-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2,3-dihydro-4H-pyran-4-one](/img/structure/B6070037.png)
![2-amino-1-(3-chlorophenyl)-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6070052.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6070058.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-[(propylamino)methylene]cyclohexanecarboxylate](/img/structure/B6070069.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6070090.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)


![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070133.png)

![1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6070147.png)